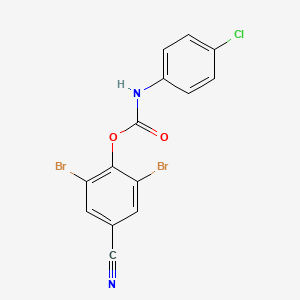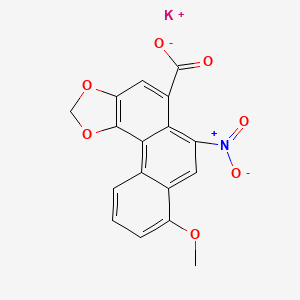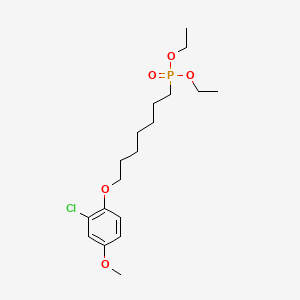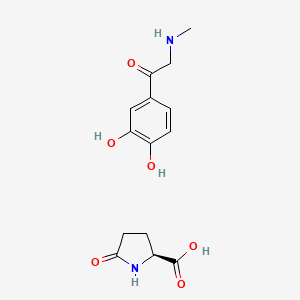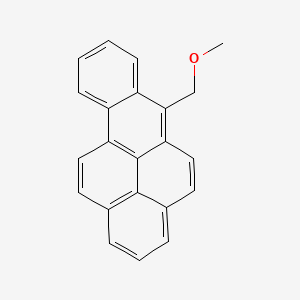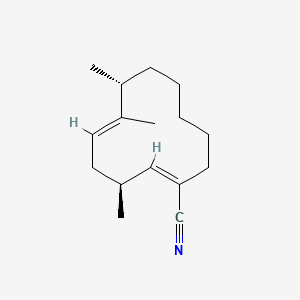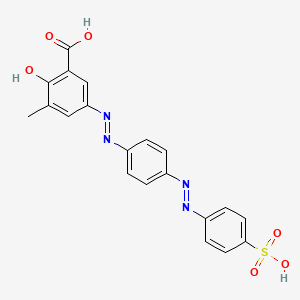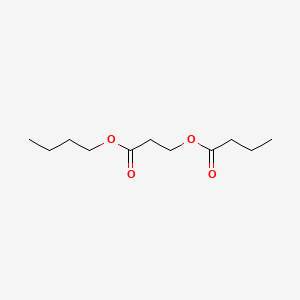![molecular formula C18H22N4S B12684642 1-[(Dimethylamino)(phenylimino)methyl]-3,3-dimethyl-1-phenylthiourea CAS No. 50904-50-2](/img/structure/B12684642.png)
1-[(Dimethylamino)(phenylimino)methyl]-3,3-dimethyl-1-phenylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Dimethylamino)(phenylimino)methyl]-3,3-dimethyl-1-phenylthiourea is a complex organic compound with the molecular formula C18H22N4S This compound is known for its unique structural features, which include a thiourea group and a dimethylamino group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Dimethylamino)(phenylimino)methyl]-3,3-dimethyl-1-phenylthiourea typically involves the reaction of dimethylamine with phenyl isothiocyanate in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
C6H5NCS+(CH3)2NH→C6H5N=C(N(CH3)2)SC6H5
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring reaction conditions such as temperature, pressure, and reactant concentrations can further optimize the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-[(Dimethylamino)(phenylimino)methyl]-3,3-dimethyl-1-phenylthiourea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted thioureas.
Aplicaciones Científicas De Investigación
1-[(Dimethylamino)(phenylimino)methyl]-3,3-dimethyl-1-phenylthiourea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored for its potential use in drug development, particularly in the design of antitubercular and anticancer agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 1-[(Dimethylamino)(phenylimino)methyl]-3,3-dimethyl-1-phenylthiourea involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. For example, its interaction with enzymes can inhibit their activity, leading to antimicrobial or antitumor effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(Dimethylamino)methyl]-3,3-dimethyl-1-phenylthiourea
- 1-[(Phenylimino)methyl]-3,3-dimethyl-1-phenylthiourea
- 1-[(Dimethylamino)(phenylimino)methyl]-3,3-dimethyl-1-phenylurea
Uniqueness
1-[(Dimethylamino)(phenylimino)methyl]-3,3-dimethyl-1-phenylthiourea is unique due to the presence of both dimethylamino and phenylimino groups attached to the thiourea moiety. This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds. Its ability to form stable complexes with metal ions and its potential antimicrobial and antitumor activities make it a valuable compound in scientific research.
Propiedades
Número CAS |
50904-50-2 |
|---|---|
Fórmula molecular |
C18H22N4S |
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
1-(N,N-dimethyl-N'-phenylcarbamimidoyl)-3,3-dimethyl-1-phenylthiourea |
InChI |
InChI=1S/C18H22N4S/c1-20(2)17(19-15-11-7-5-8-12-15)22(18(23)21(3)4)16-13-9-6-10-14-16/h5-14H,1-4H3 |
Clave InChI |
ZNEADDSVMDPULD-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=NC1=CC=CC=C1)N(C2=CC=CC=C2)C(=S)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-[2-(2-Methoxyethoxy)ethoxy]-9-methyl-2,5,8-trioxa-9-siladodecan-12-amine](/img/structure/B12684563.png)

